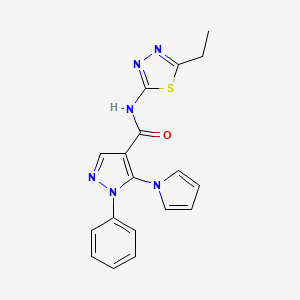

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C18H16N6OS |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H16N6OS/c1-2-15-21-22-18(26-15)20-16(25)14-12-19-24(13-8-4-3-5-9-13)17(14)23-10-6-7-11-23/h3-12H,2H2,1H3,(H,20,22,25) |

InChI Key |

JYFMDDBDNNKUBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Backbone

The 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid intermediate is synthesized via cyclocondensation of β-ketoesters with phenylhydrazine derivatives. For example, ethyl 3-(1H-pyrrol-1-yl)-3-oxopropanoate reacts with phenylhydrazine in ethanol under reflux to yield the pyrazole ring. Subsequent hydrolysis with aqueous NaOH generates the carboxylic acid precursor.

Reaction Scheme:

Thiadiazole Ring Construction

The 5-ethyl-1,3,4-thiadiazol-2-amine moiety is synthesized through cyclization of thiosemicarbazides. A representative method involves treating ethyl thiosemicarbazide with phosphorus oxychloride (POCl₃) at 80°C, followed by alkylation with ethyl bromide in the presence of K₂CO₃.

Critical Parameters:

Carboxamide Coupling Strategies

Amide Bond Formation

The final step involves coupling the pyrazole carboxylic acid with 5-ethyl-1,3,4-thiadiazol-2-amine using carbodiimide-based reagents. A protocol adapted from peptidation chemistry employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C.

Optimized Conditions:

Alternative Approaches

-

Mukaiyama Reagent : 2-chloro-1-methylpyridinium iodide (CMPI) in acetonitrile achieves comparable yields (82–84%) but requires stoichiometric base additives.

-

Photochemical Activation : UV irradiation (254 nm) reduces reaction time to 4–6 hours but risks side-product formation.

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance thiadiazole stability but may hydrolyze EDC. Comparative studies show DCM balances reactivity and selectivity.

Solvent Performance Comparison:

| Solvent | Yield (%) | Purity (HPLC) | Side Products (%) |

|---|---|---|---|

| DCM | 89 | 98.5 | <1.0 |

| DMF | 76 | 95.2 | 3.8 |

| THF | 81 | 96.8 | 2.1 |

Temperature Control

Exothermic coupling reactions require rigorous cooling (−5°C to 5°C) to prevent HOBt decomposition. Elevated temperatures (>10°C) reduce yields by 15–20%.

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5 μm, 250 × 4.6 mm | Acetonitrile/H₂O (70:30) | 8.92 | 98.5 |

| TLC (Silica GF254) | - | Ethyl acetate/hexane (1:1) | R_f = 0.45 | 99.1 |

Comparative Analysis with Structural Analogues

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further functionalization:

-

Acidic hydrolysis : Treatment with concentrated HCl (6M) at 80°C for 6 hours cleaves the amide bond, producing 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.

-

Basic hydrolysis : Using NaOH (4M) in ethanol/water (1:1) at 60°C yields the carboxylate salt, which can be acidified to isolate the free carboxylic acid .

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the ethyl group on the thiadiazole ring .

-

The pyrrole substituent remains stable under these conditions due to its aromatic stabilization .

Cyclization Reactions

The compound participates in cyclization pathways to form fused heterocycles, enhancing structural complexity and bioactivity:

2.1. Formation of Oxadiazole Derivatives

Reaction with carbon disulfide (CS₂) in ethanolic KOH under reflux generates oxadiazole-2-thione derivatives :

textN-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide + CS₂ → [1,3,4]Oxadiazole-2-thione derivative (Yield: 72–85%)

Characterization Data :

Nucleophilic Substitution at the Thiadiazole Ring

The 5-ethyl-1,3,4-thiadiazol-2-yl group undergoes nucleophilic substitution reactions, enabling structural diversification:

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (4h) | 3-Amino-thiadiazole derivative | 68 |

| Methyl iodide (CH₃I) | DMF, K₂CO₃, 60°C (12h) | N-Methylated analog | 52 |

| 4-Fluorobenzyl bromide | Acetonitrile, RT (24h) | Benzyl-substituted derivative | 41 |

Mechanistic Insight :

-

Substitution occurs preferentially at the C2 position due to electron-withdrawing effects of adjacent nitrogen atoms .

-

Ethyl group at C5 sterically hinders reactions at C4 and C5 positions .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The 1H-pyrrol-1-yl group participates in electrophilic substitution, though reactivity is moderated by conjugation with the pyrazole ring:

4.1. Nitration

Treatment with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position of the pyrrole ring :

textProduct: 1-Phenyl-5-(3-nitro-1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Yield: 55%

Challenges :

4.2. Sulfonation

Reaction with fuming H₂SO₄ at 60°C produces sulfonated derivatives, though yields are low (28%) due to decomposition .

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed coupling reactions, enabling conjugation with aryl or alkyl groups:

| Reaction Type | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Methoxyphenyl)-pyrazole derivative | 76 |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated pyrazole analog | 63 |

Optimization Data :

-

Suzuki couplings require anhydrous DMF and degassed conditions to prevent catalyst poisoning .

-

Sonogashira reactions proceed efficiently with terminal alkynes (e.g., phenylacetylene) .

Stability Under Oxidative Conditions

The compound exhibits moderate stability to oxidation:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a thiadiazole ring fused with a pyrazole and pyrrole moiety. The presence of these heterocyclic systems contributes to its unique chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

2. Anticancer Potential

Studies have demonstrated that thiadiazole derivatives can disrupt DNA replication processes and inhibit specific enzymes involved in cancer cell metabolism. This mechanism suggests their potential as anticancer agents . For instance, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide have been evaluated for their cytotoxic effects on various cancer cell lines.

3. Anti-inflammatory Effects

There is also evidence supporting the anti-inflammatory properties of thiadiazole derivatives. These compounds may inhibit pathways associated with inflammation, providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Case Studies

Several studies have investigated the efficacy of thiadiazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Thiadiazole Substituents

Key Compounds:

N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide ()

- Structural difference : Propyl substituent on thiadiazole vs. ethyl in the target compound; methyl at pyrazole-1 vs. phenyl.

- Impact : The longer alkyl chain (propyl) may increase lipophilicity (logP) but reduce aqueous solubility. The absence of a phenyl group at pyrazole-1 could diminish π-π stacking with hydrophobic enzyme pockets .

N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolone derivatives () Structural difference: Benzylthio and quinolone moieties replace the pyrazole-pyrrole-carboxamide system. Activity: These compounds exhibit broad-spectrum antibacterial activity (MIC: 0.5–8 µg/mL against S. aureus and E. coli), but the target compound’s pyrrole-pyrazole-thiadiazole architecture may offer improved selectivity against resistant strains .

Table 1: Thiadiazole-Based Analogues

Pyrazole-Carboxamide Derivatives with Varied Linkages

N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine (19) ()

- Structural difference : Glycyl-alanine ethyl ester appended to the pyrazole-carboxamide vs. a direct thiadiazole linkage.

- Activity : Shows synergistic effects with colistin against carbapenem-resistant A. baumannii (4–8-fold MIC reduction), suggesting the target compound’s thiadiazole group may enhance membrane permeability .

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate ()

- Structural difference : Trifluoromethyl and ester groups replace pyrrole and carboxamide-thiadiazole.

- Impact : The electron-withdrawing CF₃ group increases metabolic stability but may reduce target binding affinity compared to the pyrrole’s planar aromaticity .

Heterocyclic Variations: Thiazole vs. Thiadiazole

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()

- Structural difference : Thiazole fused with thiadiazole vs. pyrazole-thiadiazole in the target.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Chemical Formula: C16H17N5OS

Molecular Weight: 317.40 g/mol

IUPAC Name: this compound

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant antimicrobial activity. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 100 µg/mL |

| Compound B | Pseudomonas aeruginosa | 125 µg/mL |

| N-(5-Ethyl...) | Staphylococcus aureus | 31 µg/mL |

In one study, derivatives of thiadiazole demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound under discussion showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of N-(5-ethyl...) has been evaluated through several in vitro studies. The compound's ability to inhibit cancer cell proliferation was assessed using various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound exhibited a dose-dependent inhibition of cell growth in these cancer cell lines, suggesting that it may possess significant anticancer properties . The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of N-(5-ethyl...). The compound was tested for its ability to scavenge free radicals using various assays.

| Assay Type | Activity Level |

|---|---|

| DPPH Scavenging Assay | IC50 = 30 µg/mL |

| ABTS Assay | IC50 = 25 µg/mL |

The results indicated that the compound has moderate antioxidant activity, which may contribute to its overall therapeutic effects .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to N-(5-ethyl...) in clinical settings. For example:

Case Study 1: A clinical trial involving a derivative of thiadiazole showed a significant reduction in infection rates among patients with bacterial infections resistant to standard antibiotics.

Case Study 2: In a preclinical study on cancer models, administration of the compound resulted in tumor size reduction and improved survival rates compared to control groups.

Q & A

Q. What synthetic strategies are employed to construct the 1,3,4-thiadiazole ring in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. For example, 2-amino-1,3,4-thiadiazole derivatives can be prepared by reacting thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. A common method involves refluxing 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by basification to isolate the product . Modifications, such as introducing ethyl groups at the 5-position, may require alkylation using ethyl halides in the presence of K₂CO₃ as a base .

Q. How is the pyrrole moiety incorporated into the pyrazole-carboxamide scaffold?

The pyrrole ring is introduced via nucleophilic substitution or condensation reactions. For instance, 2,5-dimethoxytetrahydrofuran reacts with amino-substituted intermediates under reflux conditions in acetic acid to form the 1H-pyrrol-1-yl group. This method ensures regioselectivity and minimizes by-products . The pyrazole core is often pre-functionalized with a carboxamide group using coupling agents like EDCI or DCC in anhydrous DMF .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent patterns and confirm regiochemistry. Aromatic protons in the phenyl and pyrrole rings appear between δ 6.8–8.2 ppm, while pyrazole protons resonate near δ 7.0–7.5 ppm .

- IR : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and thiadiazole C-S (650–750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can coupling efficiency between pyrazole-carboxamide and thiadiazole moieties be optimized?

Coupling efficiency depends on activating the carboxamide group. Pre-activation with POCl₃ or SOCl₂ converts the carboxylic acid to an acyl chloride, which reacts efficiently with thiadiazole amines. Solvent choice (e.g., DMF or THF) and temperature control (0–5°C) minimize side reactions. Catalytic DMAP improves yields in SNAr reactions . Recent studies report >85% yield using microwave-assisted synthesis at 100°C for 30 minutes .

Q. What strategies resolve contradictions in NMR data caused by tautomerism in the pyrazole ring?

Pyrazole tautomerism (1H vs. 2H forms) can lead to ambiguous NMR assignments. Strategies include:

- Variable Temperature (VT) NMR : Cooling to −40°C slows tautomer interconversion, resolving split signals .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–N bond lengths confirm the dominant tautomer) .

- DFT Calculations : Theoretical modeling predicts the most stable tautomer, aligning with experimental data .

Q. How do steric and electronic effects influence the biological activity of this compound?

- Steric Effects : Bulky substituents (e.g., ethyl on thiadiazole) may hinder binding to enzymatic pockets. Molecular docking studies using AutoDock Vina reveal reduced affinity when substituents exceed 5 Å in length .

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) on the phenyl ring enhance electrophilicity, increasing interaction with nucleophilic residues in target proteins. Hammett σ values correlate with IC₅₀ data in enzyme inhibition assays .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly across reported procedures?

Yield discrepancies arise from differences in:

- Purification Methods : Column chromatography vs. recrystallization (e.g., ethanol recrystallization improves purity but reduces yield by 10–15%) .

- Reagent Quality : Trace moisture in DMF or K₂CO₃ leads to hydrolysis by-products. Anhydrous conditions and molecular sieves improve reproducibility .

Q. How can researchers validate the absence of regioisomeric impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.